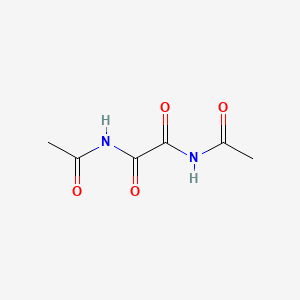

N,N'-Diacetyloxamide

Description

Significance of Acylated Oxamides as α-Dioxo Bridge Synthons in Organic Chemistry

In the field of organic synthesis, the term "synthon" refers to a conceptual unit within a molecule that facilitates the formation of a specific chemical bond or structure during a synthesis process. Acylated oxamides, including N,N'-Diacetyloxamide, serve as functional synthons for the α-dioxo bridge, which is the -C(=O)C(=O)- unit. While the parent oxamide (B166460) molecule inherently contains this bridge, the N-acyl groups in compounds like this compound modify the reactivity of the entire structure, enabling its use as a versatile building block for more complex molecular architectures.

The primary significance of N,N'-diacyloxamides as synthons lies in their ability to act as precursors for 1,2-dicarbonyl moieties embedded within larger, often heterocyclic, systems. The two N-acetyl groups enhance the stability of the molecule while providing reactive sites that can be chemically transformed. A key reaction that highlights the utility of this acylated oxamide backbone is its transformation into 1,4-diaza-1,3-butadiene derivatives. This conversion showcases the role of the molecule as a four-carbon, two-nitrogen synthon, where the central α-dicarbonyl core is preserved and integrated into a new conjugated system. This capability makes acylated oxamides valuable synthons in the strategic construction of nitrogen-containing compounds.

This compound as a Key Intermediate in Chemical Synthesis and Industrial Applications

This compound is a pivotal intermediate in the synthesis of various organic compounds, particularly nitrogen-containing heterocycles which are foundational structures in pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.comnih.gov Its utility stems from the specific reactivity of its amide functional groups.

A significant application of N,N'-diacyloxamides is their reaction with chlorinating agents like phosphorus pentachloride (PCl₅). wikipedia.orgquora.com This reaction transforms the amide groups into highly reactive imidoyl chlorides. The resulting intermediates are not typically isolated but are readily used for subsequent cyclization or substitution reactions. For instance, the reaction of this compound with phosphorus pentachloride is a known method for preparing acyclic 1,4-dichloro-1,4-diaza-1,3-butadiene systems. This transformation is a clear demonstration of this compound's role as an intermediate, providing a pathway to conjugated nitrogen-containing structures that are otherwise challenging to synthesize.

While direct, large-scale industrial applications specifically for this compound are not widely documented, its importance is established in its role as a precursor in fine chemical manufacturing. The synthesis of complex molecules for research in medicinal chemistry and materials science often relies on such specialized intermediates. nih.gov The broader class of oxamides finds use in polymers and crystal engineering, suggesting that derivatives like this compound are valuable for creating bespoke materials with specific structural properties.

Below is a data table summarizing key properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₈N₂O₄ |

| Molecular Weight | 172.14 g/mol |

| Appearance | Solid (Expected) |

| Synonyms | N,N'-Oxalyldiacetamide, Ethanediamide, N,N'-diacetyl- |

| Core Structure | Acylated Oxamide |

Overview of Current Research Landscape on this compound

The current research landscape involving this compound is primarily focused on its application in synthetic methodology rather than on the study of the compound itself in isolation. Scientific interest is concentrated on leveraging its structure as a synthon for constructing more elaborate molecules.

Recent studies in organic chemistry continue to explore the development of novel nitrogen heterocycles for applications ranging from drug discovery to materials science. mdpi.comucl.ac.uk Within this context, the value of this compound and related acylated oxamides lies in their capacity as reliable building blocks. Research efforts are directed at expanding the scope of their reactions, discovering new catalytic systems for their transformation, and applying them to the synthesis of target molecules with potential biological or material functions.

Furthermore, computational and crystallographic studies on related molecules, such as N,N'-diethyloxamide, indicate an underlying academic interest in the solid-state structure and non-covalent interactions of oxamides. This fundamental research provides insights into the physical and chemical properties that underpin the synthetic utility of this class of compounds. The exploration of acylated oxamides as synthons remains a niche but important area, contributing to the broader toolkit available to synthetic chemists for the precise construction of complex molecular frameworks.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diacetyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-3(9)7-5(11)6(12)8-4(2)10/h1-2H3,(H,7,9,11)(H,8,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLXUKBPDJLLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C(=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193218 | |

| Record name | N,N'-Diacetyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40227-15-4 | |

| Record name | N1,N2-Diacetylethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40227-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diacetyloxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040227154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diacetyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diacetyloxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of N,n Diacetyloxamide

Established Synthetic Routes and Optimization Strategies

The synthesis of N,N'-diacetyloxamide generally revolves around the N-acylation of oxamide (B166460) using a suitable acetylating agent. While specific literature exclusively detailing the synthesis of this compound is not abundant, analogous acylation reactions of other amides and related compounds provide a strong basis for its preparation. The primary acylating agent for this transformation is acetic anhydride (B1165640), often in the presence of a catalyst to facilitate the reaction.

Acid-Catalyzed Acylation Reactions for this compound Synthesis

Brønsted acids can serve as effective catalysts for the acylation of amides. In the context of this compound synthesis, an acid catalyst protonates the carbonyl oxygen of acetic anhydride, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the nitrogen atom of oxamide. While direct studies on the acid-catalyzed diacylation of oxamide are limited, related research on the acetylation of other diamides suggests that strong acids could promote this transformation. However, the potential for side reactions, such as hydrolysis of the starting material and product under strongly acidic conditions, necessitates careful control of the reaction environment.

Lewis Acid Catalysis in this compound Formation

Lewis acids are frequently employed to promote N-acylation reactions, particularly for less nucleophilic amides. semanticscholar.orgresearchgate.net In the synthesis of this compound, a Lewis acid would coordinate to the carbonyl oxygen of acetic anhydride, activating it for nucleophilic attack. Various Lewis acids have been shown to be effective in N-acylation reactions of carbamates and oxazolidinones, which share structural similarities with oxamide. semanticscholar.org For instance, zinc chloride (ZnCl2) has been demonstrated to be an effective catalyst for N-acylation with carboxylic acid anhydrides under solvent-free conditions. semanticscholar.org Other Lewis acids like ytterbium triflate (Yb(OTf)3) have also been identified as potent catalysts for the conversion of N-acyloxazolidinones to other derivatives, highlighting the broad utility of Lewis acids in activating acylation reactions. wustl.edu The choice of Lewis acid can significantly impact the reaction rate and yield, with factors such as the metal's ionic radius and the nature of the counter-ion playing a crucial role. wustl.edu

A comparative study of different Lewis acids for the acylation of a model amide could provide valuable insights for the synthesis of this compound. Below is a hypothetical data table illustrating the potential catalytic activity of various Lewis acids in the diacetylation of oxamide.

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Acetic Anhydride | 100 | 24 | < 5 |

| H₂SO₄ (5) | Acetic Anhydride | 80 | 12 | 65 |

| ZnCl₂ (10) | Acetic Anhydride | 80 | 8 | 85 |

| Yb(OTf)₃ (5) | Acetic Anhydride | 60 | 6 | 92 |

| FeCl₃ (10) | Acetic Anhydride | 80 | 10 | 78 |

This is a hypothetical data table based on general principles of Lewis acid catalysis in acylation reactions.

Alternative Acylating Agents and Reaction Conditions

While acetic anhydride is the most common and cost-effective acetylating agent, other reagents could potentially be used for the synthesis of this compound. Acetyl chloride, for instance, is a more reactive acylating agent but its use generates hydrochloric acid as a byproduct, which may require a base to be neutralized. The reaction of oxalyl chloride with the desired amine is a traditional method for preparing N,N'-disubstituted oxalamides. mdpi.commdpi.com

Solvent-free conditions, using an excess of acetic anhydride as both the reactant and the solvent, can be an effective strategy to drive the reaction towards completion and simplify purification. frontiersin.org Microwave-assisted synthesis is another alternative that can potentially reduce reaction times and improve yields by providing rapid and uniform heating.

Yield Optimization and Purity Considerations

Optimizing the yield and purity of this compound involves careful consideration of several factors. The molar ratio of oxamide to the acetylating agent is critical; a sufficient excess of the acetylating agent is generally required to ensure complete diacylation. The choice and loading of the catalyst are also paramount. Higher catalyst loading may increase the reaction rate but can also lead to the formation of byproducts and complicate purification.

Reaction temperature and time are interdependent variables that need to be fine-tuned. Higher temperatures can accelerate the reaction but may also promote decomposition of the product or starting materials. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Purification of this compound typically involves removing the excess acetylating agent, the catalyst, and any byproducts. This can often be achieved by quenching the reaction with water or a basic solution, followed by filtration and recrystallization of the solid product from a suitable solvent to obtain a high-purity material.

Reaction Mechanisms and Pathways in this compound Formation

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atoms of oxamide act as nucleophiles, attacking the electrophilic carbonyl carbon of the activated acetylating agent.

Detailed Mechanistic Analysis of Catalytic Acylation Processes

Acid-Catalyzed Mechanism:

In an acid-catalyzed reaction, the first step involves the protonation of the carbonyl oxygen of acetic anhydride by the acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, a lone pair of electrons from one of the nitrogen atoms of oxamide attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by a proton transfer and the elimination of a molecule of acetic acid as a leaving group, resulting in the formation of N-acetyloxamide. The process is then repeated on the second amide group to yield this compound.

Lewis Acid-Catalyzed Mechanism:

In a Lewis acid-catalyzed pathway, the Lewis acid (e.g., ZnCl₂) coordinates with the carbonyl oxygen of acetic anhydride. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic. The nucleophilic nitrogen of oxamide then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. The complex then collapses, with the elimination of a zinc acetate (B1210297) species, to form the N-acetyloxamide intermediate. A second acylation event on the remaining amide nitrogen, following a similar mechanistic pathway, leads to the final product, this compound. The Lewis acid catalyst is regenerated in the process, allowing it to participate in further catalytic cycles.

The following table summarizes the key steps in the proposed catalytic acylation processes.

| Catalytic Process | Activation Step | Nucleophilic Attack | Intermediate | Product Formation |

| Acid-Catalyzed | Protonation of acetic anhydride's carbonyl oxygen. | Attack of oxamide nitrogen on the activated carbonyl carbon. | Tetrahedral intermediate. | Elimination of acetic acid to form the acetylated amide. |

| Lewis Acid-Catalyzed | Coordination of Lewis acid to acetic anhydride's carbonyl oxygen. | Attack of oxamide nitrogen on the activated carbonyl carbon. | Tetrahedral intermediate with coordinated Lewis acid. | Elimination of Lewis acid-acetate complex to form the acetylated amide. |

The study of these synthetic methodologies and mechanistic pathways is crucial for the efficient and controlled production of this compound for its various applications in chemical synthesis and materials science.

Kinetic Studies and Reaction Rate Determination

Currently, there is a scarcity of published research detailing the kinetic studies and reaction rate determination for the synthesis of this compound. The acylation of oxamide with an acetylating agent, such as acetic anhydride or acetyl chloride, would be the most direct route. However, specific rate constants, reaction orders with respect to each reactant, and the influence of temperature and solvent on the reaction rate have not been systematically documented.

In a related context, studies on the hydrolysis of acetic anhydride have been conducted, providing insights into its reactivity. These studies often employ techniques like in-situ FTIR spectroscopy or calorimetry to monitor the reaction progress and determine kinetic parameters. For instance, the hydrolysis of acetic anhydride is reported to be a first-order reaction. While this information is valuable for understanding the behavior of the acetylating agent, it does not directly translate to the kinetics of the reaction with oxamide.

A hypothetical kinetic study of this compound synthesis would likely involve monitoring the concentration of reactants and products over time using techniques such as chromatography (HPLC, GC) or spectroscopy (NMR, IR). The data obtained would be used to derive a rate law of the form:

Rate = k[Oxamide]m[Acetylating Agent]n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to oxamide and the acetylating agent, respectively. The determination of these parameters under various conditions would be essential for process optimization and understanding the reaction mechanism.

Investigation of Competing Reaction Pathways and Selectivity

The synthesis of this compound from oxamide presents a challenge in terms of selectivity. Oxamide is a primary diamide, meaning it has two reactive N-H bonds on each nitrogen atom, and two amide groups. The primary competing reaction would be the formation of the mono-acetylated intermediate, N-acetyloxamide.

Potential Reaction Pathways:

Mono-acylation: Oxamide + Acetylating Agent → N-Acetyloxamide

Di-acylation: N-Acetyloxamide + Acetylating Agent → this compound

Achieving high selectivity for the desired di-acetylated product would require careful control of reaction conditions, such as stoichiometry, temperature, and reaction time. The relative rates of the first and second acylation steps will determine the product distribution. If the first acylation is significantly faster than the second, it may be possible to isolate the mono-acetylated product. Conversely, to favor the di-acetylated product, conditions that promote the second acylation would be necessary, such as using an excess of the acetylating agent.

Furthermore, side reactions such as the hydrolysis of the acetylating agent by any residual water could compete with the desired acylation reaction. The choice of solvent and base (if any) can also influence selectivity. Studies on the selective acylation of primary amines in the presence of secondary amines have shown that the choice of acylating agent can significantly impact the outcome. While not directly analogous, these studies highlight the importance of reagent selection in controlling selectivity.

Exploration of Novel Catalytic Systems for this compound Synthesis

The development of efficient catalytic systems for amide bond formation is a vibrant area of research. However, specific novel catalytic systems designed for the synthesis of this compound are not described in the current literature.

General approaches to catalytic N-acylation of amides could potentially be adapted for this synthesis. These include:

Internal Nucleophilic Catalysis: The use of substrates containing a group that can act as an internal catalyst has been shown to be effective for N-acylation of amides. For example, a pyridine (B92270) ring within the amide substrate can facilitate the reaction with an acyl chloride.

Transition Metal Catalysis: Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of ketones from primary amides. While this is a different transformation, it demonstrates the potential of transition metals to activate amide bonds. Other metals like palladium and iron have also been used in catalytic amidation reactions.

Organocatalysis: The use of small organic molecules as catalysts for acylation reactions is a growing field. These catalysts can offer mild reaction conditions and high selectivity.

Future research in this area could focus on developing catalysts that can selectively promote the di-acylation of oxamide. This might involve catalysts that can pre-organize the reactants or activate the amide N-H bonds towards acylation. The design of such catalysts would be a significant contribution to the field of organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Diacetyloxamide

Vibrational Spectroscopy for Functional Group and Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the characteristic vibrations of chemical bonds within a molecule. These techniques are crucial for identifying functional groups and providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations, providing specific information about the functional groups present in a molecule americanpharmaceuticalreview.commdpi.comuci.edu. For N,N'-Diacetyloxamide, the presence of amide and carbonyl functionalities is expected to yield characteristic absorption bands.

Based on the structure of this compound (CH₃CO-NH-CO-CO-NH-COCH₃), the following vibrational modes are anticipated:

N-H Stretching: The amide N-H bonds are expected to show a characteristic stretching vibration, typically appearing in the region of 3200-3400 cm⁻¹ researchgate.net. The exact position and breadth of this band can be influenced by hydrogen bonding.

C=O Stretching (Amide I Band): The carbonyl groups within the amide linkages (specifically the -NH-CO- part) are expected to exhibit a strong absorption band, known as the Amide I band, typically found between 1650-1690 cm⁻¹ researchgate.net.

C=O Stretching (Oxamide Core): The carbonyl groups within the oxamide (B166460) core (-CO-CO-) are also expected to contribute to the C=O stretching region, likely around 1600-1700 cm⁻¹. Due to the molecule's symmetry, these vibrations might exhibit specific coupling patterns.

C-N Stretching and N-H Bending (Amide II Band): The C-N stretching vibration and N-H bending vibration are often coupled and appear in the fingerprint region, typically around 1500-1600 cm⁻¹ for the Amide II band researchgate.net.

C-H Stretching and Bending: The methyl groups (CH₃) of the acetyl moieties will show characteristic C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations around 1350-1470 cm⁻¹.

While specific experimental FTIR data for this compound was not found in the provided search results, these assignments are based on the known spectroscopic behavior of similar functional groups americanpharmaceuticalreview.commdpi.comuci.eduresearchgate.net.

Table 1: Expected FTIR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | ν(N-H) (Amide) |

| 2900-3000 | ν(C-H) (Aliphatic Methyl) |

| 1650-1690 | ν(C=O) (Amide I) |

| 1600-1700 | ν(C=O) (Oxamide Core) |

| 1500-1600 | δ(N-H) / ν(C-N) (Amide II) |

| 1350-1470 | δ(C-H) (Aliphatic Methyl) |

Advanced Raman Spectroscopy for Conformational and Intermolecular Insights

Raman spectroscopy, like FTIR, probes molecular vibrations but through inelastic scattering of light americanpharmaceuticalreview.comhoriba.comwikipedia.orglibretexts.org. It is often complementary to FTIR, with different selection rules meaning that some vibrations active in FTIR may be weak or absent in Raman, and vice versa. Raman spectroscopy is particularly sensitive to symmetric vibrations and can provide insights into molecular conformation and intermolecular interactions americanpharmaceuticalreview.comhoriba.comlibretexts.org.

For this compound, Raman spectroscopy would be expected to reveal characteristic peaks corresponding to the stretching and bending modes of its constituent bonds, including the carbonyl groups, amide linkages, and methyl groups. The symmetry of the molecule may lead to strong signals for symmetric stretching modes. While specific Raman spectral data for this compound was not found in the provided snippets, the technique is broadly applicable for identifying molecular structure and purity horiba.comlibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13) libretexts.orgbyjus.com.

This compound possesses a symmetrical structure: CH₃-CO-NH-CO-CO-NH-CO-CH₃. This symmetry implies that certain nuclei are chemically equivalent.

¹H NMR: The molecule contains two types of protons: the methyl protons of the acetyl groups and the amide protons.

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups are expected to resonate as a single peak (singlet) due to the molecule's symmetry. This signal would typically appear in the range of δ 2.0-2.5 ppm, characteristic of methyl protons adjacent to a carbonyl group.

Amide Protons (NH): The two amide protons are also chemically equivalent and are expected to appear as a singlet. The chemical shift for amide NH protons can vary significantly depending on the solvent and hydrogen bonding, typically falling between δ 7.0-10.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would reveal the distinct carbon environments.

Acetyl Carbonyl Carbon: The carbonyl carbon of the acetyl group (CH₃-C =O) is expected to resonate in the region of δ 170-175 ppm.

Oxamide Core Carbonyl Carbons: The two carbonyl carbons within the oxamide core (-C O-C O-) are expected to appear in a similar, possibly slightly lower, chemical shift range, likely around δ 160-165 ppm. Given the molecule's symmetry, these two carbons might be equivalent, resulting in a single signal in this region.

Methyl Carbon: The methyl carbons (CH₃) of the acetyl groups are expected to resonate in the upfield region, typically around δ 20-25 ppm.

While specific experimental NMR data for this compound was not found in the provided search results, these predictions are based on the known chemical shifts of analogous functional groups and the molecule's symmetry libretexts.orgbyjus.comnih.govmdpi.com.

Table 2: Expected ¹H NMR Spectroscopic Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Integration | Assignment |

| CH₃ | 2.0-2.5 | 6H | Acetyl methyl |

| NH | 7.0-10.0 | 2H | Amide NH |

Table 3: Expected ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |

| C=O (Acetyl) | 170-175 | Acetyl carbonyl |

| C=O (Oxamide) | 160-165 | Oxamide carbonyls |

| CH₃ | 20-25 | Acetyl methyl |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

For this compound, XRD analysis would provide precise information about its solid-state conformation and how molecules arrange themselves in the crystal. This includes details such as the planarity of the oxamide core, the conformation of the acetyl groups, and the presence and nature of intermolecular interactions (e.g., hydrogen bonding between amide N-H and carbonyl oxygens). While specific crystallographic data for this compound was not available in the provided snippets, XRD remains the gold standard for such solid-state structural investigations iastate.edunih.govwikipedia.org.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Solution-State Properties

Electronic absorption spectroscopy, typically UV-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within molecules that occur when they absorb photons in the ultraviolet and visible regions of the electromagnetic spectrum libretexts.orgwikipedia.orgmdpi.com. These transitions are often associated with π→π* and n→π* excitations, particularly involving chromophores like carbonyl groups.

This compound contains carbonyl groups within its structure, which are expected to absorb UV light. The specific wavelengths of maximum absorption (λmax) and their corresponding molar absorptivities (ε) would provide information about the electronic environment of these functional groups in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is primarily used to study chiral molecules or chiral environments. As this compound is an achiral molecule, it would not exhibit CD signals unless it is part of a chiral complex or environment. Therefore, CD spectroscopy is generally not applicable for the direct structural elucidation of this compound itself.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns libretexts.orgmsu.eduresearchgate.netmiamioh.edulibretexts.org.

For this compound, MS can confirm its molecular formula (C₆H₈N₂O₄) and provide its molecular weight. The calculated exact mass is approximately 172.0484 Da nih.gov. Upon ionization (e.g., via Electron Ionization or Electrospray Ionization), the molecule can fragment in predictable ways.

Expected fragmentation pathways for this compound might include:

Loss of Acetyl Group: Cleavage of the C-N bond adjacent to the acetyl carbonyl, leading to the loss of an acetyl radical (CH₃CO•, m/z 43) or ketene (B1206846) (CH₂=C=O, m/z 42).

Cleavage of C-N bond: Fragmentation of the amide linkage.

Fragmentation of the Oxamide Core: Cleavage within the -CO-CO- unit.

These fragmentation patterns, when analyzed, provide clues about the connectivity of atoms and the stability of different molecular fragments.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Assignment/Fragment |

| Molecular Ion | 172.0484 | [M]⁺ (Molecular ion) |

| Fragment Ion | 129 | [M - CH₃CO]⁺ (Loss of acetyl radical) |

| Fragment Ion | 130 | [M - CH₂CO]⁺ (Loss of ketene) |

| Fragment Ion | 59 | [CH₃CONH₂]⁺ (Fragment from cleavage of one side) |

| Fragment Ion | 87 | [CH₃CONH-CO-CO]⁺ (Fragment from cleavage of one side) |

Theoretical and Computational Chemistry of N,n Diacetyloxamide

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N'-Diacetyloxamide. These in silico studies offer a detailed picture of the electronic landscape of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. youtube.com It is a workhorse in quantum chemistry for predicting molecular properties. youtube.comnih.gov DFT calculations are employed to determine the optimized geometry of this compound, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

These studies provide quantitative data on the electronic properties, such as the distribution of electron density and the energies of molecular orbitals. The stability of the molecule can be assessed by analyzing its total energy and the energies of its frontier molecular orbitals. For instance, DFT has been used to study the decomposition mechanisms of related N-substituted diacetamides, providing insights into their thermal stability. nih.gov In a computational analysis of the related N,N'-diethyloxamide, DFT calculations were crucial in evaluating the strength of hydrogen bonds and other noncovalent interactions that stabilize the crystal structure. preprints.orgpreprints.org

The reactivity of a molecule can often be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. nih.gov These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity. mdpi.com

Table 1: Key Chemical Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it is saturated with electrons. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netnih.gov The MEP surface is colored-coded to represent different electrostatic potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack. For this compound, these regions are expected to be localized around the electronegative oxygen atoms of the carbonyl groups. nih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. In this compound, positive potentials would be expected around the hydrogen atoms of the acetyl groups and the N-H protons.

Green regions depict areas of neutral or near-zero potential. nih.gov

MEP analysis for the analogous N,N'-diethyloxamide revealed a minimum potential located at the oxygen atoms and a maximum at the N-H groups, confirming these as the primary sites for strong hydrogen bonding. preprints.org This type of analysis helps to rationalize intermolecular interactions and the chemical reactivity of the molecule. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.orgwiley-vch.de QTAIM analysis is based on the topology of the electron density, identifying critical points where the gradient of the electron density is zero. semanticscholar.orgnih.gov

Of particular importance are the Bond Critical Points (BCPs), which are found along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the chemical bond. researchgate.net

A negative Laplacian (∇²ρ(r) < 0) indicates a concentration of electron density, characteristic of covalent bonds .

A positive Laplacian (∇²ρ(r) > 0) signifies a depletion of electron density, typical of closed-shell interactions , such as ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net

In a study of N,N'-diethyloxamide, QTAIM was used to analyze the strength of N-H···O and C-H···O hydrogen bonds by evaluating the potential energy density at the BCPs, confirming the dominance of the N-H···O interactions. preprints.org

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure and properties of molecules in the solid state. nih.govrsc.org The NCI analysis is a computational tool that allows for the visualization and characterization of these weak interactions in real space. nih.govscielo.org.mx

This method is based on the electron density and its reduced density gradient (RDG). scielo.org.mx NCI plots generate isosurfaces that are color-coded to distinguish between different types of interactions:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Green isosurfaces represent weaker, delocalized interactions such as van der Waals forces.

Red isosurfaces signify repulsive steric clashes.

For N,N'-diethyloxamide, NCI analysis, in conjunction with QTAIM, provided a detailed visualization of the role of various interactions in the supramolecular structure. preprints.org This approach would similarly illuminate the weak interactions governing the crystal packing and conformational preferences of this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule at its minimum energy state, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular vibrations, and interactions with the environment, such as a solvent. ajchem-a.com

For a flexible molecule like this compound, MD simulations can be used to:

Explore the conformational landscape and identify the most populated conformers.

Study the dynamics of intermolecular hydrogen bonding.

Simulate the behavior of the molecule in different solvent environments.

Predict macroscopic properties based on the microscopic behavior of the molecule.

MD simulations have been successfully applied to study the structure and dynamics of polymers containing amide linkages, providing valuable information on their helical structures and interactions with solvent molecules. bu.edu Similar simulations on this compound would provide a deeper understanding of its flexibility and how it behaves in a dynamic system.

Conformational Analysis and Energy Landscapes

Computational methods are essential for exploring the conformational flexibility and associated energy landscapes of molecules like this compound. Conformational analysis involves identifying stable molecular structures (local minima on the potential energy surface) and the transition states that connect them. The resulting energy landscape provides a comprehensive map of the molecule's flexibility and the energy barriers between different conformations. nih.gov

Studies on analogous molecules, such as diacetamide (B36884), provide significant insight. Gas-phase electron diffraction studies combined with computational analysis suggest that diacetamide is a nearly planar molecule. mdpi.com The potential energy surface is relatively flat, allowing for significant torsional motion at higher temperatures, with a thermally averaged dihedral angle of approximately 36° between the two acetyl groups. mdpi.com For N-substituted diacetamides, the orientation of the substituent can significantly impact the energy landscape. For instance, in N-phenyl diacetamide, computational calculations show that the most stable conformation involves the phenyl group being oriented perpendicularly to the C(O)NC(O) plane, which prevents electron delocalization between the nitrogen lone pair and the aromatic ring. nih.gov A torsional scan revealed the energy barrier for rotating the phenyl group to be approximately 40 kJ/mol. nih.gov

For this compound, the energy landscape would be expected to feature multiple minima corresponding to different relative orientations of the two N-acetyl groups. A systematic computational scan of the key dihedral angles, likely using Density Functional Theory (DFT), would reveal these stable conformers. The energy landscape can be visualized using techniques like disconnectivity graphs, which map the local minima and the energy barriers between them, providing a clear picture of the molecule's conformational preferences and dynamic behavior. nih.gov

Table 1: Representative Torsional Energy Data for a Related Diacetamide This table is illustrative, based on data for N-phenyl diacetamide, to demonstrate the type of data generated in conformational analysis.

| Conformation | Dihedral Angle (Phenyl to C(O)NC(O) plane) | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| Perpendicular (Stable) | ~90° | 0.00 | nih.gov |

| Coplanar (Transition State) | ~0°/180° | ~39.96 | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Solid State

For this compound, MD simulations could be employed to understand its structural flexibility and interactions with solvent molecules. In an aqueous solution, simulations would reveal the stability of intramolecular hydrogen bonds versus the formation of intermolecular hydrogen bonds with water. acs.orgresearchgate.net The trajectory from an MD simulation can be analyzed to calculate various properties, including the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. semanticscholar.org

In the solid state, MD simulations can help elucidate the nature of crystal packing and the stability of intermolecular interactions at finite temperatures. kg.ac.rs For oxamide (B166460) derivatives, these interactions are dominated by hydrogen bonding, which dictates the supramolecular architecture. kg.ac.rspreprints.org MD simulations of the crystal lattice can provide information on vibrational modes and the dynamic stability of the crystalline structure.

Computational Studies of Intermolecular Interactions in Chemical Systems

The study of intermolecular interactions is crucial for understanding the solid-state properties, solubility, and crystal engineering potential of a compound. Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are widely used to characterize and quantify these non-covalent interactions. preprints.orgnih.govmdpi.com

A comprehensive computational analysis of N,N'-diethyloxamide, a close analog of this compound, reveals the dominant role of N–H···O hydrogen bonds in its solid-state structure. preprints.orgpreprints.org These interactions form the primary framework of a 1D polymeric arrangement. DFT calculations were used to quantify the strength of these interactions. For a trimeric assembly of N,N'-diethyloxamide stabilized by N–H···O bonds, the interaction energy was calculated to be -20.9 kcal/mol, underscoring the strength of these hydrogen bonds. preprints.org

QTAIM analysis provides further insight by identifying bond critical points (BCPs) and characterizing the nature of the interaction based on the electron density at these points. preprints.org This method confirms the presence of hydrogen bonds and allows for the estimation of their individual energy contributions. preprints.org Such studies on this compound would be expected to yield similar results, with strong N–H···O hydrogen bonds defining its primary supramolecular structure, complemented by weaker van der Waals and C-H···O interactions. mdpi.comnih.gov

Table 2: Calculated Interaction Energies for a Trimeric Assembly of N,N'-Diethyloxamide

| Interaction Type | Method | Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|

| N–H···O Hydrogen Bonds | Supramolecular Approach (DFT) | -20.9 | preprints.org |

| N–H···O Contribution | QTAIM Energy Predictor | -16.1 | preprints.org |

| C–H···O Contribution | QTAIM Energy Predictor | -2.0 | preprints.org |

| C–H···O/N Interactions | Supramolecular Approach (DFT) | -6.1 | preprints.org |

Reaction Pathway Modeling and Transition State Analysis via Computational Methods

Computational chemistry provides indispensable tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, a relevant chemical transformation to study is its thermal decomposition (pyrolysis).

Experimental and computational studies on the pyrolysis of diacetamide, a structurally related compound, show that it undergoes a unimolecular first-order elimination reaction in the gas phase. rsc.org The reaction proceeds via a cyclic six-membered transition state to yield keten and acetamide. mdpi.comrsc.org This mechanism is a common pathway for the thermal decomposition of compounds containing N-acetyl groups. nih.gov

Computational modeling of this reaction for N-substituted diacetamides using DFT has successfully reproduced experimental kinetic data. mdpi.comnih.gov These studies involve locating the transition state structure on the potential energy surface and confirming it by frequency analysis (which should yield a single imaginary frequency corresponding to the reaction coordinate). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the transition state correctly connects the reactant and product minima. researchgate.net

Table 3: Kinetic Parameters for the Gas-Phase Pyrolysis of Diacetamide

| Parameter | Experimental Value | Reference |

|---|---|---|

| Reaction Type | Unimolecular First-Order Elimination | rsc.org |

| Products | Keten and Acetamide | rsc.org |

| Activation Energy (Ea) | 158.23 kJ mol⁻¹ | rsc.org |

| Pre-exponential Factor (log A) | 12.42 s⁻¹ | rsc.org |

Computational Prediction and Simulation of Spectroscopic Signatures

Computational quantum chemistry methods, particularly DFT, are routinely used to predict and interpret various spectroscopic signatures, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Vis spectra. nih.govmdpi.comnih.gov These predictions are invaluable for confirming molecular structures and assigning experimental spectra. researchgate.net

The process begins with optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). nih.gov Following optimization, a harmonic frequency calculation is performed. This yields the vibrational frequencies and normal modes, which correspond to peaks in the IR and Raman spectra. cardiff.ac.uk For amides, the amide I band (primarily C=O stretching) is a particularly sensitive probe of local environment and conformation, and its position can be accurately predicted by DFT calculations. nih.govresearchgate.net

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. nih.gov

Electronic transitions, which are observed in UV-Vis spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). mdpi.com This method provides information about the excitation energies and oscillator strengths, corresponding to the λ_max and intensity of absorption bands. researchgate.net

For this compound, DFT calculations would be expected to provide a detailed prediction of its vibrational spectrum, clearly identifying the characteristic C=O and N-H stretching and bending modes. Similarly, ¹H and ¹³C NMR spectra could be simulated to aid in the assignment of experimental data, and TD-DFT could predict its electronic absorption profile. The accuracy of these computational predictions has been shown to be in good agreement with experimental data for a wide range of organic molecules. nih.gov

Structure-Property Relationships through Computational Approaches (Excluding Biological Efficacy)

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physicochemical properties. frontiersin.org These models use calculated molecular descriptors—numerical values that encode structural, electronic, or topological features—to predict properties like boiling point, solubility, lipophilicity (logP), and permeability without the need for experimental measurement. nih.govnih.gov

For this compound, a QSPR study could be developed to predict key physicochemical properties. This would involve several steps:

Descriptor Calculation: A large set of molecular descriptors for this compound and a series of related oxamide derivatives would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). frontiersin.org

Model Building: Using a dataset of compounds with known experimental property values, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that links the descriptors to the property of interest.

Prediction: The validated QSPR model can then be used to predict the properties of this compound.

Studies on other classes of compounds, such as N-acylsulfonamides, have successfully used computational approaches to establish structure-property relationships. nih.govnih.gov These studies assess how systematic structural modifications affect properties like acidity (pKa), lipophilicity (logP), and intrinsic solubility (logS). For this compound, QSPR could be used to predict its aqueous solubility, a critical parameter for many applications, or its partitioning behavior between different phases. Such computational screening allows for the efficient evaluation of molecular properties, guiding experimental work and the design of new molecules with desired characteristics. frontiersin.org

Coordination Chemistry of N,n Diacetyloxamide and Its Derivatives

Theoretical Studies of Metal-Ligand Interactions in N,N'-Diacetyloxamide ComplexesTheoretical methods, such as Density Functional Theory (DFT), are widely employed to investigate metal-ligand interactions, predict coordination geometries, and understand bonding characteristicsacs.org. These studies can provide insights into the electronic structure, charge distribution, and energy profiles of complexes, complementing experimental findingsacs.org. Techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can further elucidate the nature of the metal-ligand bonds. Specific theoretical studies focused on the metal-ligand interactions of this compound complexes were not found in the provided search results.

Data Tables: Due to the absence of specific research findings and experimental data for this compound metal complexes in the provided search results, data tables detailing synthesis yields, spectroscopic shifts, magnetic moments, or stability constants cannot be generated for this compound.

Compound Names:

this compound

Polymer Chemistry and N,n Diacetyloxamide

N,N'-Diacetyloxamide as a Co-component or Intermediate in Polymerization Reactions

This compound, characterized by its general formula ZCOCOZ' where Z and Z' are derived from acetyl groups (CH3CO-), is recognized for its utility as an intermediate in chemical synthesis and as a co-component in polymerization processes sci-int.com. Compounds of this nature are valuable synthons due to the presence of the α-dioxo bridge, a key moiety in many organic compounds sci-int.com.

Specialty polymers incorporating acylated oxamide (B166460) moieties have been developed, often through condensation reactions. For instance, poly(ester amide)s (PEAs) synthesized from dicarboxylic acids and bis(2-oxazoline)s feature oxamide moieties within their backbone researchgate.netresearchgate.net. These moieties are crucial for the material's properties, particularly through hydrogen bonding interactions between polymer chains, which can influence crystallinity and thermal behavior researchgate.netresearchgate.net. While this compound itself may not always be the direct monomer in these specific PEA syntheses, its structural features highlight the importance of acylated oxamide groups in designing polymers with tailored characteristics. The compound's role as an intermediate suggests it can be a precursor to monomers or can be incorporated into polymerization mixtures to guide the formation of specific polymer architectures.

Condensation polymerization, a process involving the reaction between monomers with two or more functional groups to form a polymer chain with the elimination of a small molecule (commonly water), is central to the synthesis of many important materials like polyamides and polyesters pressbooks.publibretexts.orgsavemyexams.comsavemyexams.com. Polyamides, for example, are formed through the reaction of dicarboxylic acids and diamines pressbooks.publibretexts.orgsavemyexams.comsavemyexams.com. This compound, with its amide linkages and its origin from oxalic acid (a dicarboxylic acid), fits the description of compounds that can act as co-components or intermediates in such polymerization reactions sci-int.com. Its presence can influence reaction kinetics, polymer chain growth, or the final chemical structure of condensation polymers.

Functionalization of Polymeric Materials with this compound Derivatives

The functionalization of pre-existing polymeric materials is a key strategy for imparting new properties or enhancing existing ones. While extensive literature detailing the specific use of this compound derivatives for polymer functionalization was not found in the provided search results, the broader field of polymer functionalization is well-established. Techniques often involve post-polymerization modification using reactive groups on the polymer backbone or side chains to attach desired chemical entities nih.govnih.govmdpi.commdpi.comwisc.edu. Should this compound derivatives be employed, they would likely leverage their specific functional groups to covalently or non-covalently bond with polymer chains, thereby altering surface properties, solubility, or reactivity.

Structure-Property Relationships in this compound-Containing Polymers

The incorporation of oxamide moieties, a core structural feature of this compound, significantly influences the properties of polymers. In poly(ester amide)s (PEAs) containing these groups, strong intermolecular hydrogen bonding between the oxamide units contributes to the formation of semicrystalline materials researchgate.netresearchgate.net. This hydrogen bonding network affects thermal properties, such as melting temperatures (Tm), which can range from 145 °C to 225 °C for PEAs with alkylene spacers researchgate.net. These relationships underscore how the specific chemical structure, including the presence of amide linkages and the potential for hydrogen bonding, dictates the macroscopic behavior of the resulting polymers. This compound itself exhibits a relatively high melting point of 236-238 °C sci-int.com, indicating strong intermolecular forces within its own crystalline structure.

Table 1: Properties of Poly(ester amide)s (PEAs) with Oxamide Moieties

| Polymer Type | Key Structural Feature | Influence of Oxamide Moieties | Thermal Properties (Tm) | Notes |

|---|---|---|---|---|

| PEA (alkylene spacers) | Oxamide moieties, alkylene linkers | Semicrystalline due to hydrogen bonding | 145 °C < Tm < 225 °C | Suitable for nanoparticle dispersions when amorphous. |

Data compiled from researchgate.net.

Advanced Materials Applications derived from this compound Polymers

Polymers that incorporate this compound or related acylated oxamide structures can find applications in advanced materials. For example, amorphous PEAs containing oxamide moieties have been utilized for the preparation of nanoparticle dispersions through direct nanoprecipitation researchgate.net. The field of advanced materials encompasses a wide range of polymers with tailored properties for specific high-value applications, including those in biomedical fields, electronics, and specialized coatings bradford.ac.ukuco.espolymersource.ca. While direct applications specifically attributed to polymers synthesized with this compound are not extensively detailed in the provided search results, the general utility of polymers with oxamide functionalities points towards their potential in areas requiring controlled morphology, specific thermal responses, or tailored interactions.

Table 2: Synthesis of this compound with Different Catalysts

| Catalyst Type | Example Catalysts | Yield Range (%) | Notes on Efficacy |

|---|---|---|---|

| Mineral Acids | HClO4, H2SO4, PPA | 74-82 | HClO4 gave best yield (82%). H2SO4 and PPA also proficient. |

| Lewis Acids | FeCl3, ZnCl2, POCl3, SnCl2 | 40-61 | FeCl3, ZnCl2, POCl3, SnCl2 offered 40-61% yields. SnCl2 showed good catalytic activity. |

| Other Acids | PTSA, H3PO4, CCl3COOH, CF3COOH | N/A | Unable to catalyze the reaction. |

Data compiled from sci-int.com.

Compound List:

this compound

Oxamide

Poly(ester amide)s (PEAs)

Polyethylene Terephthalate (PET)

Nylon 66

Poly(N, N-dimethyl acrylamide)

Poly(vinyl alcohol) (PVA)

Poly(ethylene glycol) (PEG)

Poly(ethylene oxide) (PEO)

Poly(2-hydroxyethyl methacrylate) (PHEMA)

Poly(acrylic acid) (PAA)

Poly(acrylamide) (PAAm)

Polybenzimidazole (PBI)

Polyimide (PI)

Poly(l-LA)

Poly(εCL)

Polypyrrole (PPY)

Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA)

Supramolecular Chemistry Involving N,n Diacetyloxamide

Self-Assembly Mechanisms of N,N'-Diacetyloxamide Derivatives

The self-assembly of this compound and its related derivatives is largely dictated by the nature and arrangement of its functional groups, which mediate interactions with neighboring molecules. The molecule's capacity to participate in specific intermolecular forces governs the formation of supramolecular architectures.

Crystal Engineering and Solid-State Organization of this compound Systems

Crystal engineering, the design and synthesis of crystalline solids with desired structures and properties, relies heavily on understanding and controlling intermolecular interactions. For this compound, the predictable nature of hydrogen bonding allows for the rational design of its solid-state organization. By controlling crystallization conditions, researchers can influence how these molecules pack into specific crystal lattices, potentially forming ordered arrangements such as 1D chains or 2D layers ajol.inforsc.org. The ability to engineer these structures is crucial for tuning the physical properties of the bulk material.

Molecular Recognition Phenomena in this compound Host-Guest Systems

Molecular recognition, a key concept in supramolecular chemistry, involves the selective binding of one molecule (guest) by another (host) through specific non-covalent interactions rsc.org. While specific host-guest complexes involving this compound are not extensively detailed in the provided literature, its molecular structure, with its hydrogen bond donors and acceptors, provides the necessary features for engaging in such recognition events. These interactions can lead to the formation of well-defined supramolecular assemblies, where this compound could potentially act as a component within a larger recognition system.

Design of Functional Supramolecular Systems and Materials (Excluding Biological Systems)

The self-assembly capabilities of this compound position it as a potential building block for functional supramolecular materials. By leveraging controlled self-assembly, materials with tailored properties can be developed, drawing inspiration from other amide-based supramolecular polymers and assemblies. While specific applications for this compound in advanced materials are not explicitly stated in the provided texts, its capacity to form ordered structures through hydrogen bonding suggests potential utility in areas requiring molecular organization, such as in the development of organic electronics or responsive materials, by analogy with systems utilizing similar amide functionalities.

Data Table: Key Non-Covalent Interactions in this compound Supramolecular Assembly

| Interaction Type | Role in this compound Supramolecular Assembly | Involved Functional Groups (this compound) |

| Hydrogen Bonding (N-H···O) | Primary driver for forming chains, ribbons, layers, or cyclic motifs; dictates crystal packing and structural integrity. | Amide N-H (donor), Amide C=O (acceptor) |

| C-H···O Interactions | Secondary interactions contributing to crystal packing and overall structural stability. | Acetyl C-H, Amide C=O (acceptor) |

| Van der Waals Forces | General attractive forces contributing to overall molecular cohesion in the solid state. | All atoms |

Compound List

this compound

N,N'-Dibutyloxamide

N,N'-Diethyloxamide

Future Directions and Emerging Research Avenues for N,n Diacetyloxamide Research

Integration of Artificial Intelligence and Machine Learning in N,N'-Diacetyloxamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of this compound by accelerating the pace of discovery and providing unprecedented insights into its chemical and physical properties. researchgate.netresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that would be unattainable through traditional experimental methods alone. researchgate.netnih.gov

One of the key applications of AI and ML in this context is the prediction of molecular properties. chemrxiv.orgarxiv.orgnih.govresearchgate.net By training algorithms on existing data for this compound and related compounds, it is possible to develop models that can accurately forecast properties such as solubility, stability, and reactivity under various conditions. nih.govchemrxiv.orgarxiv.org This predictive capability can significantly reduce the need for time-consuming and resource-intensive laboratory experiments. arxiv.org

The application of deep learning models, such as Graph Neural Networks (GNNs), can further enhance our understanding of the structure-property relationships of this compound. preprints.org These models can learn directly from the molecular graph of the compound, enabling more accurate predictions of its behavior in different chemical environments. researchgate.net

The table below summarizes potential applications of AI and ML in this compound research:

| Application Area | AI/ML Technique | Potential Impact |

| Property Prediction | Supervised Learning, Deep Learning | Rapid screening of virtual derivatives with desired properties. |

| Synthesis Planning | Retrosynthesis Algorithms, Reinforcement Learning | Discovery of novel, more efficient, and sustainable synthetic routes. |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Fine-tuning of reaction conditions to maximize yield and minimize byproducts. |

| Materials Discovery | Generative Models | Design of new materials based on the this compound scaffold. |

Development of Novel and Sustainable Synthetic Approaches (e.g., Green Chemistry Principles)

In line with the global shift towards more environmentally friendly chemical manufacturing, a significant future direction for this compound research lies in the development of novel and sustainable synthetic approaches guided by the principles of green chemistry. uniroma1.it This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.itnih.gov

A key focus will be on the application of green chemistry metrics to evaluate and compare different synthetic routes for this compound. researchgate.netnih.govmdpi.comresearchgate.net Metrics such as atom economy, E-factor, and process mass intensity (PMI) provide a quantitative assessment of the environmental impact of a chemical process. researchgate.netmdpi.com By applying these metrics, researchers can identify areas for improvement in existing synthetic methods and design new routes that are inherently more sustainable.

One promising avenue is the exploration of biocatalysis for the synthesis of this compound. Enzymes, as natural catalysts, offer high selectivity and can operate under mild reaction conditions, often in aqueous media. nih.govresearchgate.net The use of enzymes could provide a greener alternative to traditional chemical catalysts, which can be harsh and generate hazardous waste.

Furthermore, the development of synthetic methods that utilize renewable feedstocks and greener solvents will be crucial. This could involve exploring bio-based starting materials and replacing conventional organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. nih.gov

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable rather than depleting feedstocks. |

Advanced In Situ and Time-Resolved Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the application of advanced in situ and time-resolved characterization techniques. These methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into the formation of intermediates, reaction pathways, and the influence of various parameters on the reaction outcome. researchgate.netmdpi.comnih.govresearchgate.net

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, products, and intermediates throughout a reaction. mdpi.comnih.gov By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, real-time data on the changes in functional groups can be obtained, offering a "molecular video" of the reaction. researchgate.net This can be particularly useful for optimizing reaction conditions and ensuring reaction completion. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for in situ reaction monitoring. nih.gov Flow NMR, for instance, allows for the continuous analysis of a reaction mixture as it flows through the NMR spectrometer, providing detailed structural information on the species present at any given time. This can aid in the identification of transient intermediates and the elucidation of complex reaction mechanisms. researchgate.net

The combination of multiple in situ techniques can provide a more comprehensive understanding of the reaction dynamics. For example, coupling in situ FTIR with Raman spectroscopy can offer complementary information on the vibrational modes of the molecules involved in the reaction.

The table below highlights key in situ techniques and their potential applications in this compound research:

| Technique | Information Gained | Application in this compound Research |

| In Situ FTIR | Functional group analysis, concentration profiles | Real-time monitoring of amide bond formation, detection of intermediates. |

| In Situ NMR | Structural elucidation, quantitative analysis | Identification of reaction byproducts, kinetic studies. |

| Raman Spectroscopy | Vibrational modes, molecular structure | Complementary information to FTIR, particularly for symmetric vibrations. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores | Monitoring reactions involving colored species or changes in conjugation. |

Refinement of Theoretical Frameworks for Predicting this compound Reactivity and Intermolecular Interactions

The refinement of theoretical frameworks, particularly through the use of computational chemistry, is crucial for accurately predicting the reactivity and intermolecular interactions of this compound. preprints.orgpreprints.orgnih.govnih.gov These theoretical models provide a powerful complement to experimental studies, offering insights at the atomic and molecular level that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. preprints.orgnih.govnih.govresearchgate.netscispace.comarabjchem.orgnih.gov DFT calculations can be employed to predict a range of properties for this compound, including its geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net These calculations can provide valuable information about the molecule's reactivity and potential reaction sites. scispace.com

Molecular Dynamics (MD) simulations are another powerful computational tool for studying the behavior of molecules over time. nih.govdovepress.combu.eduyoutube.commdpi.com MD simulations can be used to investigate the intermolecular interactions of this compound, such as hydrogen bonding, and to understand how these interactions influence its bulk properties. dovepress.combu.edu This is particularly relevant for understanding its crystal packing and solubility. preprints.orgpreprints.org

A combined crystallographic and computational analysis of the closely related N,N'-diethyloxamide has demonstrated the power of this approach in understanding the supramolecular features of such compounds. preprints.orgpreprints.org Similar studies on this compound would provide a detailed picture of its solid-state structure and the non-covalent interactions that govern its crystal packing. preprints.orgpreprints.org

The following table summarizes key theoretical methods and their applications in this compound research:

| Theoretical Method | Key Predictions | Relevance to this compound |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices | Predicting reaction mechanisms, understanding spectroscopic data. |

| Molecular Dynamics (MD) | Intermolecular interactions, conformational analysis, transport properties | Simulating crystal growth, predicting solubility, understanding self-assembly. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of chemical bonds and non-covalent interactions | Characterizing hydrogen bonds and other weak interactions in the solid state. |

| Non-Covalent Interaction (NCI) Plot | Visualization of non-covalent interactions | Identifying and visualizing the interactions that drive crystal packing. |

Q & A

Q. What are the optimal synthetic routes for N,N'-Diacetyloxamide, and how do reaction conditions influence yield?

this compound is synthesized via hydrolysis of A',N'-Diacetyldiiminosuccinonitrile in aqueous acetonitrile, yielding a product with a melting point of 238–240°C . Alternative methods involve reacting diethyl oxalate with amines (e.g., butylamine in ethanol), a strategy adaptable to acetyl derivatives by substituting with acetylating agents like acetic anhydride . Key variables include temperature (e.g., reflux at 100°C for 12 hours), solvent choice (acetonitrile or ethanol), and stoichiometric ratios. Low yields (~11%) in some protocols highlight the need for optimization, such as using excess acetylating agents or catalytic methods .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Refer to GHS classifications for analogous amides (e.g., N,N-Diethylacetamide):

- Hazard Identification : Harmful if swallowed (H302) or in contact with skin (H312). Use PPE (gloves, lab coats) and work in a fume hood .

- Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizers .

- First Aid : For skin contact, wash with soap and water; for ingestion, seek medical attention without inducing vomiting .

Q. How can elemental analysis and spectroscopy validate the purity and structure of this compound?

- Elemental Analysis : Confirm %C, %H, and %N (theoretical: C 50.53%, H 3.18%, N 29.47%) .

- FT-IR : Look for characteristic peaks: ~1670 cm⁻¹ (C=O stretch), ~2260 cm⁻¹ (C≡N in precursors) .

- NMR : ¹H NMR in CD₃CN shows a singlet at δ 2.16 for acetyl groups .

Advanced Research Questions

Q. What advanced techniques resolve intermolecular interactions in this compound crystals?

Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen-bonding networks, as demonstrated for N,N′-Dibutyloxamide. For this compound, anticipate similar analyses to identify C=O⋯H–N interactions, which influence crystallinity and stability . Pair with Hirshfeld surface analysis to quantify interaction contributions .

Q. How do contradictory reports on synthesis yields guide experimental redesign?

reports an 11% yield, suggesting inefficiencies in hydrolysis or side reactions. Mitigation strategies:

- Catalysis : Explore acid/base catalysts to accelerate hydrolysis.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve reactant solubility .

- In Situ Monitoring : Use HPLC or GC to track intermediate formation and optimize reaction time .

Q. What analytical methods ensure batch-to-batch consistency in pharmaceutical-grade this compound?

Q. How do structural modifications of this compound impact its biomedical applications?

Oxalamide derivatives exhibit bioactivity in drug design (e.g., enzyme inhibition). Modify acetyl groups to alter lipophilicity or hydrogen-bonding capacity, then evaluate via:

- In Vitro Assays : Test solubility in physiological buffers.

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |